![molecular formula C18H19BrCl2N2O2S B2582429 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 691380-93-5](/img/structure/B2582429.png)
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, commonly known as BDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDP belongs to the class of sulfonyl piperazine compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of BDDP is not fully understood. However, it is believed to act as an antagonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. BDDP has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
BDDP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce locomotor activity in animal models, indicating its potential as an antipsychotic agent. BDDP has also been found to exhibit anticonvulsant and analgesic effects in animal models. In addition, BDDP has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDDP in lab experiments is its wide range of biological activities. This makes it a promising compound for use in various fields of research. However, one of the limitations of using BDDP is its relatively low potency compared to other compounds with similar biological activities. This may make it less suitable for use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on BDDP. One area of research is the development of more potent analogs of BDDP that exhibit similar biological activities. Another area of research is the investigation of the potential therapeutic uses of BDDP in various diseases and conditions. Finally, the development of new methods for the synthesis of BDDP and related compounds may also be an area of future research.
Synthesemethoden
The synthesis of BDDP involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3,4-dichlorophenylpiperazine in the presence of a base such as triethylamine. The reaction yields BDDP as a white solid with a melting point of 248-252°C.
Wissenschaftliche Forschungsanwendungen
BDDP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities that make it a promising compound for use in various fields of research. BDDP has been studied for its potential as an antipsychotic, anticonvulsant, and analgesic agent. It has also been studied for its potential as a treatment for Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O2S/c1-12-9-15(19)18(10-13(12)2)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGPOMSJTQDHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.